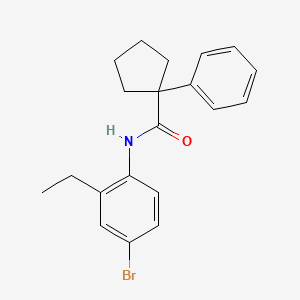

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Molecular Docking and Structure Analysis

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide, a derivative of formamide, demonstrates potential in molecular docking studies and structural analysis. The compound's molecular structure has been confirmed through single crystal X-ray diffraction studies. It exhibits moderate antimicrobial properties and forms stable crystal packing through various intermolecular interactions. These properties make it a candidate for further exploration in molecular docking to understand ligand-receptor interactions, which could have implications in pharmaceutical and agrochemical industries (Malek et al., 2020).

Application in Organic Synthesis

The compound has been used in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation reactions. This method, which utilizes N-substituted formamides, is significant for producing a variety of compounds without the need for toxic carbon monoxide gas. It shows versatility in reacting with different aryl halides, which is beneficial for synthesizing a range of chemical products (Sawant et al., 2011).

Pharmaceutical Compound Synthesis

The compound also plays a role in the synthesis of pharmaceutical compounds. For instance, it has been involved in the synthesis of chloramphenicol, a significant antibiotic, through an intermediate process involving formamide derivatives (Hazra et al., 1997). This demonstrates the compound's utility in the development of important medicinal drugs.

Green Chemistry Applications

In the realm of green chemistry, the compound's derivatives have been explored for synthesizing environmentally friendly solvents like N-formylmorpholine. This solvent, derived from reactions involving formamide, is noted for its chemical stability and non-toxic nature. Its synthesis represents an advancement in producing green solvents for various chemical processes (Ghasemi, 2018).

Biochemical Research

Finally, the compound contributes to biochemical research. Its structure and reaction properties have been studied in the context of nucleic acid formation, providing insights into the origins of life. Formamide derivatives like N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide have been considered in hypotheses about the chemical evolution of nucleic acids, highlighting their importance in the field of prebiotic chemistry (Costanzo et al., 2007).

Safety and Hazards

特性

IUPAC Name |

N-(4-bromo-2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO/c1-2-15-14-17(21)10-11-18(15)22-19(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICYJJXQLRRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)

![5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2633334.png)

![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)

amino}acetamide](/img/structure/B2633339.png)